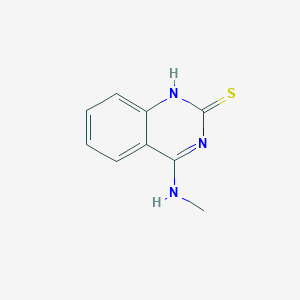

4-(Methylamino)quinazoline-2-thiol

Description

Historical Context and Significance of Quinazoline (B50416) Derivatives in Medicinal Chemistry

The journey of quinazoline chemistry began in 1869 when Griess synthesized the first derivative. nih.govencyclopedia.pub This was followed by the synthesis of the parent quinazoline heterocycle through the decarboxylation of a 2-carboxy derivative by Bischler and Lang, and a more effective synthesis was later developed by Gabriel in 1903. nih.govencyclopedia.pub The name "quinazoline" was proposed by Widdege. nih.gov

Quinazoline and its derivatives, particularly quinazolinones, have become a cornerstone in medicinal chemistry due to their remarkable stability and broad spectrum of pharmacological activities. wisdomlib.orgomicsonline.org The stability of the quinazolinone nucleus has encouraged medicinal chemists to introduce various bioactive moieties to create new potential therapeutic agents. omicsonline.org This has led to the development of numerous compounds with applications as anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive agents. nih.govencyclopedia.pubresearchgate.net

The therapeutic relevance of this scaffold is highlighted by the number of quinazoline-based drugs that have reached the market. Methaqualone, known for its sedative-hypnotic effects, was a notable early example introduced in 1951. omicsonline.org More contemporary examples include Prazosin and Doxazosin, used to treat hypertension, and a range of FDA-approved anticancer drugs like Gefitinib, Erlotinib, and Lapatinib, which often act as kinase inhibitors. wisdomlib.orgresearchgate.net This rich history underscores the sustained importance of the quinazoline scaffold in the pursuit of novel therapeutics. researchgate.net

Table 1: Selected Biological Activities of the Quinazoline Scaffold

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibition of enzymes crucial for cancer cell growth, such as tyrosine kinases. ontosight.aiontosight.ai |

| Antimicrobial | Efficacy against various bacterial and fungal strains. wisdomlib.orgnih.gov |

| Anti-inflammatory | Demonstrated activity in reducing inflammation, with some derivatives acting as non-steroidal anti-inflammatory agents (NSAIDs). encyclopedia.pubwisdomlib.org |

| Antihypertensive | Used in the management of high blood pressure. nih.govwisdomlib.org |

| Anticonvulsant | Potential in the management of seizures. nih.govwisdomlib.org |

| Analgesic | Activity in pain relief. encyclopedia.pubresearchgate.net |

| Antiviral | Explored for activity against various viruses, including HIV. ontosight.airesearchgate.net |

The Unique Structural Features and Potential of 4-(Methylamino)quinazoline-2-thiol

This compound is a specific derivative of the quinazoline family, distinguished by key functional groups that inform its chemical character and potential biological activity. Its structure consists of a bicyclic quinazoline core, which is a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wisdomlib.org This core is substituted at the 2-position with a thiol (-SH) group and at the 4-position with a methylamino (-NHCH₃) group. ontosight.ai The compound exists in tautomeric equilibrium with its more stable thione form, 4-(methylamino)-1H-quinazoline-2-thione. ontosight.aisigmaaldrich.com

Structure-activity relationship (SAR) studies on quinazoline derivatives suggest that these specific substitutions are significant. The presence of a thiol or amine group at the 2-position and an amine or substituted amine at the 4-position have been shown to be crucial for enhancing antimicrobial activities. nih.gov The methylamino group at the C4 position and the thiol group at the C2 position of this particular compound align with these findings, suggesting a potential for antimicrobial applications. Furthermore, quinazoline derivatives are widely investigated as inhibitors of enzymes like tyrosine kinases, indicating a possible, though yet unexplored, role in anticancer research. ontosight.aiontosight.ai

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(methylamino)-2(1H)-quinazolinethione | sigmaaldrich.com |

| Molecular Formula | C₉H₉N₃S | sigmaaldrich.com |

| Molecular Weight | 191.26 g/mol | sigmaaldrich.com |

| CAS Number | 120394-10-7 | ontosight.ai |

| Melting Point | 220-221 °C | sigmaaldrich.com |

| InChI Key | LKPDAYQNHFAZDW-UHFFFAOYSA-N | ontosight.aisigmaaldrich.com |

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is characterized by its availability as a chemical reagent and its implicit inclusion in the broader class of quinazoline compounds rather than being the subject of dedicated, in-depth studies. ontosight.aibldpharm.com The compound is listed in numerous chemical supplier catalogs, indicating its accessibility for synthetic and screening purposes. sigmaaldrich.combldpharm.com

While extensive research exists on the synthesis and biological evaluation of the quinazoline scaffold as a whole, specific investigations focusing on the unique biological profile of this compound are conspicuously absent from the current literature. It is often considered a building block or a member of a larger library of compounds in broader studies. This represents a significant research gap.

The potential antimicrobial and enzyme-inhibitory activities, inferred from structure-activity relationships of analogous compounds, have not been specifically validated or quantified for this compound itself. nih.gov There is a lack of published data on its performance in biological assays, its specific molecular targets, and its efficacy compared to other quinazoline derivatives. Future research could focus on systematically evaluating its antimicrobial, anticancer, and anti-inflammatory properties to fill this knowledge void.

Scope and Objectives of the Academic Research Outline

The scope of this article is strictly confined to the chemical compound this compound, as detailed in the preceding sections. The primary objective is to provide a thorough and scientifically grounded overview based on the existing literature. This includes establishing its chemical context, detailing its structural properties, and assessing the current state of research.

The specific objectives are:

To present the historical development and established significance of the parent quinazoline scaffold in medicinal chemistry, providing context for the importance of its derivatives.

To analyze the specific structural features of this compound and discuss its potential based on established structure-activity relationships within the quinazoline class.

To critically evaluate the current body of research pertaining directly to this compound, identifying the clear gaps in knowledge that present opportunities for future investigation.

To deliver this information in a structured, authoritative format, adhering strictly to the outlined topics and excluding any information beyond this defined scope.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPDAYQNHFAZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=S)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657474 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Pathways and Advanced Derivatization Strategies for 4 Methylamino Quinazoline 2 Thiol

Retrosynthetic Analysis of 4-(Methylamino)quinazoline-2-thiol Core Structure

A retrosynthetic analysis of the this compound core structure suggests that it can be conceptually disassembled into simpler, commercially available starting materials. researchgate.netresearchgate.net The primary disconnection points are typically at the bonds formed during the cyclization to create the quinazoline (B50416) ring system. A common strategy involves the disconnection of the C-N and C-S bonds within the pyrimidine (B1678525) ring. This leads back to an anthranilic acid derivative and a source for the thiourea (B124793) moiety. For instance, the synthesis could be envisioned from 2-aminobenzonitrile (B23959) and methyl isothiocyanate. This approach highlights the key bond formations necessary for constructing the heterocyclic core.

Classical and Contemporary Synthetic Methodologies for Quinazoline-2-thiol Systems

The synthesis of quinazoline-2-thiol systems, including this compound, has been achieved through a variety of classical and contemporary methods. These approaches aim to provide efficient and high-yielding pathways to the target compound and its analogues.

Cyclocondensation reactions are a cornerstone in the synthesis of quinazoline derivatives. These reactions typically involve the condensation of a 2-aminobenzonitrile or a related anthranilic acid derivative with a suitable one-carbon synthon, often a thiourea or an isothiocyanate. In the context of this compound, the reaction of 2-aminobenzonitrile with methyl isothiocyanate is a direct and efficient method. This reaction proceeds through the formation of an intermediate thiourea, which then undergoes intramolecular cyclization to form the quinazoline-2-thiol ring. The reaction conditions can be varied, often involving heating in a suitable solvent to drive the cyclization.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netresearchgate.netnih.gov In the synthesis of this compound, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the cyclocondensation of 2-aminobenzonitriles with isothiocyanates. researchgate.net The use of microwave heating often leads to cleaner reactions with fewer byproducts, simplifying the purification process. frontiersin.orgrsc.org A one-pot, solvent-free microwave-assisted approach has been developed for the synthesis of related quinazoline derivatives, demonstrating the efficiency and environmental benefits of this technology. nih.gov

Various catalysts have been employed to facilitate the synthesis of quinazoline derivatives. Metal-catalyzed reactions, in particular, have gained prominence for their efficiency and selectivity. nih.govmdpi.com For instance, indium has been used to catalyze the reaction of 4-chloroquinazoline (B184009) with thiols in aqueous media, providing a facile route to 4-thioquinazoline compounds. asianpubs.org While not directly synthesizing the target compound from acyclic precursors, this method is valuable for the derivatization of a pre-formed quinazoline core. Other metal catalysts, such as palladium and copper, have also been utilized in the synthesis of quinazolines through various cross-coupling and cyclization strategies. nih.govnih.govorganic-chemistry.org

In line with the principles of green chemistry, solvent-free and environmentally benign synthetic methods are increasingly being explored. researchgate.netnih.govrsc.org The synthesis of quinazoline-2-thiones has been reported using green solvents derived from biomass, such as eucalyptol, which offers a more sustainable alternative to traditional organic solvents. nih.govresearchgate.net Additionally, solvent-free reactions, often in conjunction with microwave irradiation, provide a clean and efficient pathway to quinazoline derivatives. nih.govresearchgate.net These methods minimize waste and reduce the environmental impact of the synthetic process. The use of natural catalysts, like lemon juice, under concentrated solar radiation has also been explored for the synthesis of related dihydroquinazolinones, showcasing innovative green chemistry approaches. nih.gov

Design and Synthesis of Novel Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel analogues and derivatives with potentially enhanced biological activities. nih.govnih.govmdpi.comconsensus.app Derivatization can be achieved at several positions of the quinazoline ring. The thiol group at the 2-position is a common site for modification, allowing for the introduction of various substituents through S-alkylation or S-arylation reactions. asianpubs.org Furthermore, the methylamino group at the 4-position can be replaced with other alkyl or aryl amines to explore the structure-activity relationship. The synthesis of these derivatives often involves multi-step reaction sequences, starting from the parent this compound or by utilizing appropriately substituted precursors in the initial cyclization step. The development of new synthetic methodologies, including multicomponent reactions and the use of solid-phase synthesis, has expanded the accessible chemical space for quinazoline derivatives. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Methodologies for Quinazoline-2-thiol Systems

| Methodology | Key Features | Advantages | Disadvantages |

| Classical Cyclocondensation | Reaction of 2-aminobenzonitriles with isothiocyanates. | Straightforward, well-established. | Often requires high temperatures and long reaction times. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.netresearchgate.net | Rapid reaction times, higher yields, cleaner reactions. researchgate.netfrontiersin.org | Requires specialized equipment. |

| Catalyst-Mediated Synthesis | Employs metal or other catalysts to facilitate the reaction. asianpubs.org | High efficiency, selectivity, milder reaction conditions. mdpi.com | Catalyst cost and potential for metal contamination. |

| Green Chemistry Approaches | Use of green solvents, solvent-free conditions, or natural catalysts. researchgate.netnih.govnih.gov | Environmentally friendly, reduced waste. researchgate.net | May require optimization of reaction conditions. |

Table 2: Examples of Synthesized Quinazoline Derivatives

| Derivative Type | Synthetic Approach | Starting Materials | Reference |

| 4-Thioquinazoline Compounds | Indium-catalyzed reaction in water | 4-Chloroquinazoline, various thiols | asianpubs.org |

| 2,3-Disubstituted Quinazolin-4(3H)-ones | Microwave-assisted three-component cyclocondensation | Anthranilic acid, phenyl acetyl chloride, substituted anilines | researchgate.net |

| Quinazolino[3,2-a]quinazolines | Palladium-catalyzed three-component synthesis | Amine, isocyanide, carbodiimide | nih.gov |

| 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones | Multi-step synthesis involving cyclization | 2-Aminobenzamides, aryl/thienyl aldehydes | nih.gov |

N-Alkylation and N-Acylation Strategies on the Methylamino Moiety

The secondary amine in the 4-(methylamino) group is a key site for derivatization through N-alkylation and N-acylation reactions. These modifications can significantly alter the steric and electronic properties of this region of the molecule.

N-Alkylation: While direct N-alkylation of the this compound is not extensively documented in readily available literature, the principles of N-alkylation of similar quinazolinone structures can be applied researchgate.net. Typically, this involves the reaction of the parent compound with an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) in the presence of a suitable base to deprotonate the secondary amine, facilitating nucleophilic attack. Common bases used in such reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) researchgate.net. The choice of base and solvent is critical to control the regioselectivity, as competitive alkylation can also occur at the thiol group or the nitrogen atoms within the quinazoline ring.

N-Acylation: The introduction of an acyl group to the 4-(methylamino) moiety can be achieved through reaction with acylating agents such as acyl chlorides or anhydrides dicp.ac.cnnih.gov. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid or carboxylic acid byproduct. These reactions are generally high-yielding and provide stable amide derivatives. The use of various acyl chlorides and anhydrides allows for the introduction of a wide array of functional groups, thereby expanding the chemical diversity of the synthesized derivatives dicp.ac.cn.

A hypothetical reaction scheme for the N-acylation of this compound is presented below:

S-Functionalization and S-Derivatization of the Thiol Group

The thiol group at the 2-position of the quinazoline ring is a highly reactive nucleophile, making it a prime target for a variety of functionalization reactions. S-alkylation and other S-derivatization strategies are commonly employed to introduce diverse substituents.

S-Alkylation: The reaction of this compound with various alkylating agents, such as alkyl halides, in the presence of a base leads to the formation of 2-(alkylthio)quinazoline derivatives. This S-alkylation is a facile and efficient method for introducing a range of alkyl and substituted alkyl groups. The choice of the alkylating agent can be varied to incorporate functionalities like esters, nitriles, or other heterocyclic rings benthamscience.com.

S-Acylation: While less common than S-alkylation, S-acylation can be achieved to form thioester derivatives. These reactions would typically involve the use of an acyl chloride or anhydride (B1165640) under basic conditions.

Michael Addition: The thiol group can also participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of more complex thioether derivatives.

The table below summarizes some of the common S-functionalization strategies that have been applied to quinazoline-2-thiol and related scaffolds.

| Reagent | Reaction Type | Product Type |

| Alkyl Halide (e.g., CH3I, BnBr) | S-Alkylation | 2-(Alkylthio)quinazoline |

| α-Halo Acetate (e.g., BrCH2COOEt) | S-Alkylation | 2-(Carboalkoxymethylthio)quinazoline |

| Acyl Chloride (e.g., CH3COCl) | S-Acylation | 2-(Acetylthio)quinazoline |

| α,β-Unsaturated Ketone | Michael Addition | 2-(3-Oxoalkylthio)quinazoline |

Modifications on the Quinazoline Ring System (e.g., Halogenation, Nitration, Alkylation)

The quinazoline ring itself can be subjected to various electrophilic aromatic substitution reactions to introduce functional groups at specific positions, further diversifying the chemical library.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the quinazoline ring can be achieved using various halogenating agents. For instance, palladium-catalyzed C-H activation has been utilized for the ortho-halogenation of 2-arylquinazolines using N-halosuccinimides as the halogen source researchgate.net. Halogenated quinazolines are valuable intermediates for further functionalization through cross-coupling reactions pharmtech.com.

Nitration: Nitration of the quinazoline ring system typically occurs under standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid. Studies on quinazolinone have shown that nitration often occurs at the 6-position of the quinazoline ring mdpi.comacs.org. Nitro-derivatives can subsequently be reduced to amino groups, providing a handle for further derivatization.

Alkylation/Arylation: Friedel-Crafts type reactions can be employed to introduce alkyl or aryl groups onto the quinazoline ring nih.govnih.gov. Additionally, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the C-C bond formation on pre-functionalized (e.g., halogenated) quinazoline rings, allowing for the introduction of a wide variety of aryl and heteroaryl substituents mdpi.com.

The following table outlines potential modifications on the quinazoline ring system.

| Reaction Type | Reagents | Position of Substitution (Typical) |

| Halogenation | N-Halosuccinimide, Pd(II) catalyst | Ortho to existing substituent |

| Nitration | HNO3/H2SO4 | 6-position |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of a halogen substituent |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Varies with substrate and conditions |

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds based on a common scaffold like this compound. Both solid-phase and solution-phase parallel synthesis methodologies can be adapted for this purpose.

Solid-Phase Synthesis: In a solid-phase approach, the this compound scaffold could be anchored to a solid support, typically a resin, through a suitable linker benthamscience.comacs.org. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent derivatization at the N-methylamino, S-thiol, and potentially the quinazoline ring can be performed in a stepwise manner. Finally, the derivatized products are cleaved from the resin to yield the final library of compounds. This method is particularly amenable to automation.

Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in multi-well plates nih.govnih.govresearchgate.net. This approach allows for a wider range of reaction conditions and easier reaction monitoring compared to solid-phase synthesis. Purification of the final products in a high-throughput manner can be achieved using techniques like automated flash chromatography or crystallization. A library of this compound derivatives could be generated by reacting the core scaffold with a diverse set of building blocks (e.g., alkyl halides, acyl chlorides, boronic acids) in a parallel fashion.

Stereoselective Synthesis and Chiral Resolution Techniques (if applicable)

The parent compound, this compound, is achiral. However, chirality can be introduced into its derivatives through various synthetic modifications. For instance, alkylation or acylation with chiral, non-racemic reagents at the N-methylamino or S-thiol positions would result in the formation of diastereomers.

If a racemic mixture of a chiral derivative is synthesized, chiral resolution techniques can be employed to separate the enantiomers. Common methods for chiral resolution include:

Diastereomeric Salt Formation: If the derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization nih.gov.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used technique for the analytical and preparative separation of enantiomers researchgate.net.

Asymmetric synthesis methodologies could also be explored to directly synthesize enantiomerically enriched derivatives. For example, the use of chiral catalysts in alkylation or acylation reactions could favor the formation of one enantiomer over the other.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound and its derivatives from milligram to multi-gram or kilogram quantities for extensive research requires careful consideration of several factors to ensure safety, efficiency, and reproducibility pharmafeatures.compharmoutsourcing.com.

Route Selection and Process Optimization: The synthetic route chosen for scale-up should be robust, high-yielding, and utilize readily available, cost-effective starting materials and reagents. Each step of the synthesis needs to be optimized, including reaction concentrations, temperatures, reaction times, and the order of reagent addition.

Reagent and Solvent Selection: The use of hazardous or environmentally unfriendly reagents and solvents should be minimized or replaced with safer alternatives. The economic viability of the process is also a key consideration.

Thermal Safety: Exothermic reactions need to be carefully controlled on a larger scale to prevent thermal runaways. Reaction calorimetry studies can be performed to assess the heat flow of each reaction step.

Work-up and Purification: The work-up and purification procedures must be scalable. Extraction and filtration processes need to be adapted for larger volumes. Crystallization is often the preferred method for purification on a large scale as it can be more efficient and cost-effective than chromatography.

Equipment: The availability of appropriate-sized reactors and other processing equipment is crucial for a successful scale-up. The material of the reactor must be compatible with the reaction conditions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Elements within the 4-(Methylamino)quinazoline-2-thiol Scaffold

The fundamental pharmacophoric features of quinazoline (B50416) derivatives are critical for their interaction with biological targets. For high affinity, these compounds often require a planar polyaromatic system, which acts as a chromophore. benthamdirect.com The quinazoline ring system itself provides this planar structure.

Key pharmacophoric elements generally include:

A Planar Polyaromatic System: The fused heterocyclic quinazoline ring is a primary element, providing a scaffold for various substitutions. benthamdirect.com

Hydrogen Bonding Capabilities: Nitrogen atoms within the quinazoline ring, as well as substituents like the methylamino and thiol groups, can act as hydrogen bond donors or acceptors, forming crucial interactions with target receptors.

Substituent Positions: The biological activity is highly dependent on the nature and position of substituents on the quinazoline core. Positions 4, 6, and 7 are frequently modified to modulate activity. tandfonline.com

Positional and Substituent Effects on Biological Activity Profiles

The specific groups attached to the quinazoline scaffold and their locations significantly influence the compound's biological profile.

Impact of Methylamino Group Modifications on Target Binding

The amino group at the C-4 position is a critical site for modification and interaction. In studies of related quinazoline derivatives, it has been shown that this position is essential for activity. For example, replacing an ether oxygen with an N-methyl group at a similar position in a related series resulted in a significant loss of potency. frontiersin.org The nature of the substituent at the 4-amino position can also determine the binding mode and selectivity. For instance, in a series of 4-anilino-quinazoline derivatives, the substitution on the aniline (B41778) ring was found to be crucial for activity against targets like the epidermal growth factor receptor (EGFR). tandfonline.com Furthermore, QSAR studies on some quinazoline derivatives have suggested that an electron-withdrawing group at the 4th position can enhance activity. nih.govresearchgate.net

Role of the Thiol/Thione Tautomerism and its Derivatives in Activity

The presence of a sulfur atom at the C-2 position, existing in thiol (-SH) or thione (=S) tautomeric forms, is a significant structural feature. The thione form is often observed in related structures like 4-(Arylamino)quinazoline-2-(1H)-thiones. japsonline.com The replacement of other functional groups with a thiol ether has been shown to cause a considerable loss of potency in some quinazolinone derivatives, indicating that the specific nature of the group at this position is critical for maintaining biological activity. frontiersin.org In some anticancer derivatives, a 2-thiol-acetamido linkage is important for activity.

Influence of Substitutions on the Quinazoline Aromatic Ring

Modifications to the benzene (B151609) portion (A-ring) of the quinazoline nucleus are a common strategy for optimizing biological activity.

Positions 6 and 7: These positions are frequently substituted to enhance potency and selectivity. The introduction of electron-donating groups, such as dimethoxy groups at the 6 and 7 positions, has been shown to increase the activity of certain quinazoline derivatives. tandfonline.com In another study, a piperazine (B1678402) ring at the C(7)-position of the quinazoline ring exhibited potent inhibitory activities. researchgate.netnih.gov

Halogenation: The introduction of halogen atoms like chlorine or bromine can significantly impact activity. For example, 3-chloro-4-(3-fluorobenzyloxy) aniline derivatives have shown high antiproliferative activity. tandfonline.com

Bulky Substituents: The addition of larger groups, such as a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position, has been explored to create dual inhibitors, for example, against both EGFR and VEGFR2. tandfonline.com

The following table summarizes the general effects of substitutions on the quinazoline scaffold based on various studies.

| Position | Substituent Type | Effect on Activity | Reference |

| C4-Amino | Electron-withdrawing group | Enhances activity | nih.govresearchgate.net |

| C2 | Thiol ether | Loss of potency | frontiersin.org |

| C6 & C7 | Electron-donating groups (e.g., dimethoxy) | Increased activity | tandfonline.com |

| C7 | Piperazine ring | Potent inhibition | researchgate.netnih.gov |

| Aromatic Ring | Halogenation (e.g., Chloro, Fluoro) | Can increase activity | tandfonline.com |

Development and Validation of QSAR Models for this compound Analogues

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding drug design. researchgate.net

Statistical Methods in QSAR Model Construction (e.g., MLR, PLS)

Several statistical methods are employed to build robust and predictive QSAR models for quinazoline derivatives.

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and various physicochemical or structural descriptors (independent variables). researchgate.netchalcogen.ro MLR models have been successfully developed for quinazoline derivatives, showing statistically significant correlations. nih.govnih.gov For example, an MLR model for tyrosine kinase inhibitors suggested that specific electronic and steric properties were key for activity. nih.govresearchgate.net

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. chalcogen.ro It works by creating latent variables that capture the most important information from the descriptors. PLS has been used to develop QSAR models for various quinazoline analogues. researchgate.netchalcogen.ro

Other 3D-QSAR Methods: More advanced three-dimensional QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. benthamdirect.comtandfonline.comfrontiersin.orgjapsonline.com These methods analyze the 3D steric and electrostatic fields around the molecules to predict activity. japsonline.com CoMFA and CoMSIA models for quinazoline derivatives have shown good predictive ability for their inhibitory potential against various enzymes. benthamdirect.comtandfonline.com Hologram QSAR (HQSAR), which uses 2D fragment fingerprints, has also been successfully applied. nih.gov

The statistical validity of these models is typically assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds. nih.govresearchgate.netchalcogen.ro A robust QSAR model will have high values for these parameters, indicating its reliability in predicting the activity of new compounds. nih.gov

Descriptors Utilized in QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The predictive power of these models hinges on the appropriate selection of molecular descriptors. For the this compound series and related quinazoline derivatives, a variety of descriptors are employed to capture the physicochemical properties that govern their interactions with biological targets. These descriptors are broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for understanding interactions such as hydrogen bonding and electrostatic interactions. Key electronic descriptors include:

Atomic Net Charges: The distribution of electron density within a molecule is a critical determinant of its reactivity and binding affinity. Studies on quinazoline derivatives have shown that the atomic net charges on specific atoms, such as C6, C10, C12, and O22, are significant in predicting anticancer activity. orientjchem.orgresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. These have been successfully used to build QSAR models for anticancer quinazoline analogues. orientjchem.orgresearchgate.net

Electrophilicity Index and Electronegativity: These global reactivity descriptors have been found to correlate with the anti-proliferative and anti-inflammatory activities of quinolinequinone derivatives. dergipark.org.tr

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are fundamental to how well a ligand fits into the binding site of a receptor. Important steric descriptors include:

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. Total connectivity (Tcon) is one such descriptor that has been identified as a significant factor in the antimalarial activity of quinoline (B57606) and quinazoline derivatives. researchgate.net

Geometrical Descriptors: These describe the three-dimensional arrangement of atoms in a molecule. The bond length between specific atoms, for instance, the two nitrogen atoms in certain quinazoline derivatives, has been shown to influence antimalarial activity. researchgate.net

Hydrophobic Descriptors: These descriptors measure the water-fearing nature of a molecule, which is a key factor in its ability to cross cell membranes and interact with hydrophobic pockets in a receptor.

LogP (Octanol-Water Partition Coefficient): This is a classic measure of hydrophobicity and has been highlighted as an important descriptor in QSAR models for various biological activities. irb.hr

Percentage of Carbon (C%): The proportion of carbon atoms in a molecule can be a simple yet effective indicator of its hydrophobicity and has been used in QSAR studies of antimalarial quinazoline derivatives. researchgate.net

The following table summarizes some of the key descriptors used in QSAR studies of quinazoline derivatives:

| Descriptor Category | Descriptor Name | Significance in QSAR Models |

| Electronic | Atomic Net Charge | Predicting anticancer activity. orientjchem.orgresearchgate.net |

| HOMO/LUMO Energies | Building models for anticancer analogues. orientjchem.orgresearchgate.net | |

| Dipole Moment | Rationalizing antibacterial activity. researchgate.net | |

| Electrophilicity Index | Correlating with anti-proliferative activity. dergipark.org.tr | |

| Steric | Total Connectivity (Tcon) | Determining antimalarial activity. researchgate.net |

| Bond Length | Influencing antimalarial activity. researchgate.net | |

| Hydrophobic | LogP | Important for various biological activities. irb.hr |

| Percentage of Carbon (C%) | Indicating hydrophobicity in antimalarial agents. researchgate.net |

Predictive Power and Limitations of QSAR Models for this compound Series

The ultimate goal of developing QSAR models is to accurately predict the biological activity of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. The predictive power of QSAR models for quinazoline derivatives, including those related to this compound, has been demonstrated in numerous studies.

Predictive Power:

QSAR models, when properly developed and validated, exhibit significant predictive capabilities. For instance, a 2D-QSAR analysis of 31 quinazoline derivatives as EGFR inhibitors for lung cancer resulted in a model with strong predictive power, evidenced by a high test set R-squared value (R²_test = 0.941). nih.gov This indicates that the model could accurately predict the activity of new compounds within its applicability domain. Similarly, a study on quinazoline derivatives as anticancer agents yielded a QSAR model with good external predictability, as shown by statistical parameters like R² = 0.8732 and a low PRESS value of 1.5727. ugm.ac.id

The robustness and reliability of these models are often confirmed through rigorous validation techniques, including internal validation (cross-validation), external validation using a separate test set, and Y-randomization. nih.gov The successful application of these models has led to the design of new quinazoline derivatives with enhanced biological activities. nih.govnih.gov For example, based on QSAR predictions, new molecules with modifications at the N-3 and C-6 positions of the quinazoline ring were designed, showing potential for improved inhibitory activity against EGFR. nih.gov

Limitations:

Despite their utility, QSAR models are not without limitations. Their predictive power is inherently constrained by the data on which they are built.

Applicability Domain: A QSAR model is only reliable for predicting the activity of compounds that are structurally similar to those in the training set. The "applicability domain" defines this chemical space, and predictions for compounds falling outside this domain are likely to be inaccurate.

Quality of Biological Data: The accuracy of QSAR models is directly dependent on the quality and consistency of the biological activity data used for their development. Inconsistent data from different assays or laboratories can lead to less reliable models.

Imbalanced Datasets: In many biological datasets, the number of active compounds is much smaller than the number of inactive ones. This imbalance can lead to models that are biased towards predicting inactivity and have poor sensitivity for identifying active compounds. ljmu.ac.uk

Complexity of Biological Systems: Biological activity is often the result of a complex interplay of multiple factors, not all of which can be easily captured by molecular descriptors. This can limit the ability of QSAR models to fully represent the structure-activity landscape.

Model Overfitting: There is a risk of developing models that are overly complex and fit the training data too closely, but fail to generalize to new data. Careful validation is crucial to avoid this pitfall.

The table below highlights the predictive performance of some QSAR models for quinazoline derivatives.

| Study Focus | Model Type | Key Validation Metrics | Predictive Outcome |

| EGFR Inhibitors for Lung Cancer | 2D-QSAR (MLR) | R² = 0.745, R²_test = 0.941, Q²_cv = 0.669 nih.gov | Strong predictive capability for designing new inhibitors. nih.gov |

| Anticancer Quinazoline Analogues | QSAR (Electronic Descriptors) | R² = 0.8732, PRESS = 1.5727 ugm.ac.id | Good external predictability for designing new molecules. orientjchem.org |

| Osteosarcoma Inhibitors | 2D-QSAR & 3D-QSAR | High Q² (0.63) and R² (0.987) values for 3D-QSAR. nih.gov | Reliable models for predicting compound activity. nih.gov |

| Antimalarial Quinoline/Quinazoline Derivatives | MLR, MNLR, ANN | High determination coefficients for all models. researchgate.net | Robust and predictive models for designing new antimalarials. researchgate.net |

Computational and Theoretical Investigations of 4 Methylamino Quinazoline 2 Thiol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 4-(methylamino)quinazoline-2-thiol. nih.govnih.gov These calculations allow for a detailed understanding of the molecule's behavior at the atomic and subatomic levels.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For quinazoline (B50416) derivatives, DFT calculations are commonly used to determine the HOMO and LUMO energies. acs.org These calculations reveal that the distribution of electron density in these frontier orbitals is key to understanding their interaction with biological targets. In many quinazoline-based compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This separation of the frontier orbitals is fundamental to their charge transfer properties and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: This table presents hypothetical but realistic values for illustrative purposes, based on trends observed for similar quinazoline derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent varying electrostatic potentials. Regions with a negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas with a positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In the case of quinazoline derivatives, the ESP analysis helps to identify the regions involved in intermolecular interactions, such as hydrogen bonding. researchgate.net For this compound, the nitrogen atoms of the quinazoline ring and the sulfur atom of the thiol group are expected to be regions of high electron density, making them potential sites for interaction with biological receptors.

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for their characterization.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for the structural elucidation of quinazoline derivatives. By comparing the calculated shifts with experimental data, the structure of a newly synthesized compound can be confirmed.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a reliable method for predicting the electronic absorption spectra of organic molecules. mdpi.com For quinazoline derivatives, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | 7.2-8.5 (aromatic), 3.1 (methyl) |

| ¹³C NMR (δ, ppm) | 115-160 (aromatic), 30 (methyl), 180 (C=S) |

| UV-Vis (λmax, nm) | 280, 350 |

| IR (ν, cm⁻¹) | 3400 (N-H), 1620 (C=N), 1150 (C=S) |

Note: This table presents hypothetical but realistic values for illustrative purposes, based on trends observed for similar quinazoline derivatives.

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to identify potential biological targets and to understand the interactions between a ligand and its receptor at the molecular level. nih.gov

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.com Molecular docking studies have been instrumental in identifying potential targets for quinazoline derivatives. These targets often include enzymes such as kinases and polymerases, as well as receptors involved in cell signaling pathways. ugm.ac.idresearchgate.net For instance, various quinazoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are important targets in cancer therapy. nih.gov Docking studies can help to prioritize which quinazoline derivatives are most likely to be active against a particular target, thereby guiding synthetic efforts. Current time information in Edmonton, CA.abap.co.in

Table 3: Potential Biological Targets for Quinazoline Derivatives Identified Through Molecular Docking

| Target Class | Specific Example | Associated Disease |

|---|---|---|

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Kinases | Aurora Kinases | Cancer |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Inflammation |

Once a potential binding pose is identified through molecular docking, the specific interactions between the ligand and the receptor can be analyzed in detail. These interactions are crucial for the stability of the ligand-receptor complex and for the biological activity of the compound.

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition between a ligand and its receptor. In the case of this compound, the amino group and the nitrogen atoms in the quinazoline ring can act as hydrogen bond donors and acceptors, respectively. The thiol group can also participate in hydrogen bonding.

Molecular dynamics simulations can be used to further investigate the stability of the ligand-receptor complex and the nature of the interactions over time. ugm.ac.idresearchgate.netabap.co.in These simulations provide a more dynamic picture of the binding event and can help to refine the understanding of the key interactions that contribute to the biological activity of this compound and its derivatives.

Table 4: Common Ligand-Receptor Interactions for Quinazoline Derivatives

| Interaction Type | Functional Group on Ligand | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bonding | Amino group, Quinazoline Nitrogens | Aspartate, Glutamate (B1630785), Serine, Threonine |

| Hydrophobic Interactions | Quinazoline Ring System | Leucine, Valine, Isoleucine, Phenylalanine |

Scoring Functions and Docking Algorithm Validation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com A critical aspect of molecular docking is the use of scoring functions to rank different binding poses. These functions estimate the binding affinity between a ligand and a target protein. The validation of docking algorithms and scoring functions is essential to ensure the reliability of these predictions.

For quinazoline derivatives, various docking studies have been performed to understand their interaction with biological targets. ukaazpublications.comnih.govnih.govsemanticscholar.org The validation of a docking protocol for a specific target, such as a kinase or a receptor, typically involves redocking a co-crystallized ligand to its known binding site. The accuracy is often assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined orientation. An RMSD value of less than 2.0 Å is generally considered a successful prediction.

In the context of this compound, a hypothetical docking study against a relevant protein target would require careful selection and validation of the docking algorithm and scoring function. Studies on similar quinazoline derivatives often employ widely used docking programs like AutoDock, Glide, or GOLD. The choice of the scoring function can significantly impact the outcome, and often a consensus scoring approach, where multiple scoring functions are used, is employed to improve the reliability of the predictions.

Table 1: Illustrative Example of Docking Score Validation for Quinazoline Scaffolds

| Docking Program | Scoring Function | Known Active Ligand | Predicted Binding Energy (kcal/mol) | RMSD (Å) |

| AutoDock Vina | Vina | Erlotinib (a quinazoline derivative) | -9.5 | 1.2 |

| Glide | SP | Gefitinib (a quinazoline derivative) | -10.2 | 1.5 |

| GOLD | GoldScore | Lapatinib (a quinazoline derivative) | -8.9 | 1.8 |

This table presents hypothetical data based on typical results for known quinazoline-based drugs to illustrate the validation process.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide detailed information about the conformational changes, stability, and interactions of molecules in a dynamic environment, which is crucial for understanding their biological function.

For quinazoline derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes and to refine docking results. researchgate.netnih.govnih.govfrontiersin.org These studies often analyze parameters such as RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond occupancy to assess the dynamic behavior of the system.

MD simulations in an aqueous environment would reveal the preferred conformations of the molecule and the extent of its flexibility. Analysis of the simulation trajectory would provide insights into the dihedral angle distributions and the stability of different conformers. The stability of the quinazoline ring system itself is generally high due to its aromatic nature.

MD simulations are frequently used to study the dynamics of ligand-protein complexes. researchgate.net For a complex involving this compound, an MD simulation would start with the docked pose of the ligand in the protein's binding site. The simulation would then show how the ligand and protein adapt to each other over time, potentially revealing key interactions that are not apparent from static docking poses.

Binding free energy calculations are often performed on the snapshots from MD simulations to provide a more accurate estimation of the binding affinity than docking scores alone. nih.govmdpi.comnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. nih.govacs.org These methods calculate the free energy of the complex, the protein, and the ligand separately to determine the binding free energy. nih.gov

Table 2: Illustrative Binding Free Energy Components for a Quinazoline Derivative-Protein Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG) | -35.0 |

This table presents hypothetical data to illustrate the components of a binding free energy calculation for a quinazoline derivative.

De Novo Drug Design and Virtual Screening Approaches Based on this compound Scaffold

The quinazoline scaffold is a valuable starting point for both de novo drug design and virtual screening. researchgate.netmdpi.comresearchgate.netnih.gov De novo design involves the computational generation of novel molecular structures with desired properties, often by growing fragments from a starting scaffold within a protein's active site. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a target.

The this compound scaffold offers several points for chemical modification. The methylamino and thiol groups, as well as positions on the quinazoline ring, can be substituted to explore a wide chemical space. In a de novo design approach, fragments could be added to these positions to optimize interactions with a target protein. In a virtual screening campaign, libraries of compounds containing the this compound core with various substitutions would be docked against a target of interest.

ADMET Prediction (excluding toxicity/safety aspects, focusing on absorption, distribution, metabolism, excretion for in vitro and in vivo animal studies context)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. researchgate.netresearcher.lifersc.orgnih.govresearchgate.net Various computational models are available to predict these properties based on the molecular structure.

For this compound, ADMET prediction tools can provide estimates for a range of parameters relevant to its potential use in in vitro and in vivo animal studies. These predictions help in prioritizing compounds for further experimental testing. nih.gov

Table 3: Predicted ADMET Properties for the this compound Scaffold

| Property | Predicted Value | Implication for Preclinical Studies |

| Absorption | ||

| Caco-2 Permeability (nm/s) | Moderate to High | Good potential for oral absorption in animal models. |

| Human Intestinal Absorption (%) | > 80% | Suggests high absorption from the gastrointestinal tract. |

| Distribution | ||

| Plasma Protein Binding (%) | High | May affect the free concentration of the compound available to act on the target. |

| Blood-Brain Barrier (BBB) Permeability | Low | Likely to have limited distribution to the central nervous system. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6 | Warrants investigation of potential drug-drug interactions in animal studies. |

| Excretion | ||

| Renal Clearance (ml/min/kg) | Low | Suggests that excretion is likely to be primarily through metabolism. |

This table presents illustrative predicted ADMET properties for a compound with the this compound scaffold, based on general characteristics of similar molecules.

Biological Activities and Mechanistic Elucidation of 4 Methylamino Quinazoline 2 Thiol and Its Derivatives Pre Clinical, Non Clinical Focus

Anticancer Potential and Mechanisms of Action in Cell Lines

Derivatives of 4-(Methylamino)quinazoline-2-thiol have demonstrated significant potential in targeting cancer cells through a variety of mechanisms. These compounds have been shown to inhibit the growth of cancer cells, trigger programmed cell death, halt the cell division cycle, and interfere with critical signaling pathways that drive tumor progression.

A number of studies have highlighted the potent antiproliferative activity of quinazoline-2-thiol derivatives against a broad spectrum of human cancer cell lines. nih.gov For instance, a novel synthetic quinazoline (B50416) derivative, WYK431, has shown potent inhibition of proliferation activity against various human cancer cell lines. nih.gov Similarly, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines demonstrated promising activity against breast (MCF-7) and liver (HepG2) cancer cells. researchgate.net The cytotoxic effects of these compounds are often concentration-dependent, with some derivatives exhibiting IC50 values in the micromolar range. researchgate.netekb.eg

One study reported the synthesis of quinazolinone-1, 3, 4-oxadiazole conjugates and their cytotoxic effects against MCF-7 and HeLa cell lines. nih.gov Another study on novel quinazoline–thiazole hybrids identified four out of seven compounds with superior antiproliferative activity on HepG2 cells compared to the standard drug sorafenib. mdpi.com Furthermore, certain quinazoline-indole hybrids have exhibited pronounced antiproliferative activity against both sensitive and doxorubicin-resistant MCF-7 breast cancer cell lines. tandfonline.com

Interactive Data Table: Antiproliferative Activity of Quinazoline Derivatives

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

One novel quinazolinone derivative, MMD, was found to induce apoptosis in MCF-7 breast cancer cells by increasing the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic apoptotic pathway and leads to the activation of caspase-9 and subsequently caspase-3/7. nih.gov Similarly, another quinazoline derivative, WYK431, induced apoptosis in BGC823 gastric cancer cells through the mitochondrial pathway, evidenced by the upregulation of Bax, release of cytochrome c, and activation of caspase-3 and caspase-9. nih.gov

Furthermore, studies on other quinazolinone derivatives have demonstrated their ability to activate caspase-8, a key initiator of the extrinsic pathway, in addition to caspases-9 and -3/7. mdpi.com The activation of these caspases leads to the cleavage of essential cellular proteins, ultimately resulting in the dismantling of the cell. The pro-apoptotic activity of these compounds is often associated with an increase in the Bax/Bcl-2 ratio, which further promotes mitochondrial-mediated apoptosis. mdpi.comnih.gov

In addition to inducing apoptosis, derivatives of this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The G2/M phase of the cell cycle is a common target for these compounds.

For example, the quinazoline derivative WYK431 was shown to arrest the cell cycle of BGC823 cells at the G2/M phase. nih.gov This arrest was associated with alterations in the levels of key cell cycle regulatory proteins such as CDK1 and CDC25C. nih.gov Similarly, a novel quinazolinone derivative, HoLu-12, induced G2/M arrest in oral squamous cell carcinoma cells. researchgate.net Other quinazolinone derivatives have also been reported to cause G2/M phase cell cycle arrest in various cancer cell lines, including leukemia and lung cancer. mdpi.comnih.gov

Some derivatives have been observed to induce cell cycle arrest at other checkpoints as well. For instance, a quinazolinone derivative was found to induce cell cycle arrest at the G0/G1 phase in breast cancer cells. nih.gov Another study on melanoma cells showed that a quinazolinone-based CDK2 inhibitor led to cell cycle cessation at the S phase and G2/M phase. nih.gov

The anticancer activity of this compound derivatives is often linked to their ability to modulate key signaling pathways that are aberrantly activated in cancer.

The PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival, is a frequent target. The quinazoline derivative WYK431 was found to downregulate the levels of proteins in the PI3K/Akt signaling pathway. nih.gov Another novel quinazolinone, MJ-33, was shown to induce apoptosis in 5-FU-resistant colorectal cancer cells by suppressing AKT/mTOR signaling. spandidos-publications.com Furthermore, a 2,4-disubstituted quinazoline derivative, 11d, was found to block the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov

The MAPK/ERK pathway, another critical regulator of cell proliferation and survival, is also modulated by these compounds. A series of 2-amino-7-amide quinazoline derivatives were discovered as potent inhibitors of ERK1/2, the final kinases in the MAPK cascade. acs.orgnih.gov These compounds effectively suppressed the phosphorylation of the downstream substrate RSK. nih.gov

The JAK/STAT pathway, which is involved in inflammation and cancer, can also be targeted. A novel quinazoline-based sulfonamide derivative was shown to inhibit the proliferation of colorectal cancer cells by inhibiting the JAK2-STAT3 pathway. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Derivatives of this compound have demonstrated anti-angiogenic properties in various in vitro models.

A key target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Several quinazoline derivatives have been developed as VEGFR-2 inhibitors. researchgate.netmdpi.commdpi.comtbzmed.ac.irnih.gov For example, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were evaluated for their VEGFR-2-targeting anti-angiogenic activity. researchgate.net Similarly, a series of quinazoline-thiazole hybrids were developed as potential anti-angiogenic agents targeting the VEGFR2 kinase domain. mdpi.com

In vitro assays, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), have been used to assess the anti-angiogenic effects of these compounds. The quinazoline analog HMJ-30 was shown to inhibit the tube-like network formation of HUVECs in a concentration-dependent manner. spandidos-publications.com Another study reported that a 2,4-disubstituted quinazoline derivative, 11d, exhibited potent inhibitory activity against VEGFR2 and significantly inhibited HUVEC migration and adhesion. nih.gov

Interactive Data Table: Anti-Angiogenic Activity of Quinazoline Derivatives

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some quinazoline derivatives have shown the ability to reverse MDR, often by inhibiting the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

A series of quinazolinamine derivatives were synthesized and shown to have potent inhibitory activities on both breast cancer resistance protein (BCRP) and P-gp. mdpi.com One of these compounds, a cyclopropyl-containing quinazolinamine, was identified as a dual BCRP and P-gp inhibitor. mdpi.com These compounds were found to increase the intracellular accumulation of anticancer drugs in resistant cells. mdpi.com

Another study focused on 4-indolyl quinazoline derivatives and identified a highly effective and orally active P-gp inhibitor, YS-370. acs.orgnih.gov YS-370 was shown to effectively reverse MDR to paclitaxel (B517696) and colchicine (B1669291) in cancer cells overexpressing P-gp. acs.orgnih.gov The mechanism of action involves direct binding to P-gp and stimulation of its ATPase activity. acs.org

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Quinazoline derivatives are recognized for their broad-spectrum antimicrobial properties, including antibacterial, antifungal, antiviral, and antiparasitic activities. nih.govresearchgate.netontosight.ai The inclusion of a thiol group at the 2-position and a methylamino group at the 4-position of the quinazoline ring appears to be a key structural feature for these biological effects. nih.gov

Derivatives of this compound have demonstrated notable in vitro efficacy against a range of pathogenic microorganisms.

Antibacterial Activity: Newly synthesized 2,4-disubstituted-thioquinazolines and 2-thio-4-amino substituted quinazolines have shown potent antibacterial activity against several Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov These compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 1 to 64 µg/mL. nih.gov Additionally, certain N2,N4-disubstituted quinazoline-2,4-diamines have shown strong antibacterial effects against multidrug-resistant Acinetobacter baumannii, with MIC values as low as 0.5 µM. nih.gov Studies on other quinazolin-4(3H)-one derivatives have also reported moderate to good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org

Antifungal Activity: Several quinazolinone derivatives have been screened for their antifungal activities against pathogenic fungi, with some compounds exhibiting good efficacy. nih.gov For instance, certain aza isatin (B1672199) derivatives containing a 4(3H) quinazolinone moiety have been found to be active against various fungi. nih.gov

Antiparasitic Activity: Quinazoline derivatives have been investigated for their potential against various parasites. For example, a series of 2,4-disubstituted quinazolines were identified as having trypanocidal activity against Trypanosoma brucei rhodesiense. nih.gov Furthermore, some quinazolines have shown activity against Leishmania species. acs.org

Antiviral Activity: The quinazoline scaffold is also associated with antiviral properties, contributing to the broad antimicrobial profile of this class of compounds. researchgate.netontosight.ai

Table 1: In vitro Antimicrobial Activity of Selected Quinazoline Derivatives

| Compound Class | Pathogen(s) | Activity Metric (e.g., MIC) | Reference(s) |

|---|---|---|---|

| 2,4-disubstituted-thioquinazolines | MRSA, Penicillin-resistant S. pneumoniae, Vancomycin-resistant E. faecalis/faecium | MIC: 1-64 µg/mL | nih.gov |

| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Acinetobacter baumannii | MIC: as low as 0.5 µM | nih.gov |

| 3-amino quinazoline–4–one derivatives | Escherichia coli, Staphylococcus aureus, Proteus mirabilis | Moderate to good activity | sapub.org |

| 2,4-disubstituted quinazolines | Trypanosoma brucei rhodesiense | Trypanocidal activity | nih.gov |

The antimicrobial effects of this compound and its derivatives are believed to stem from their interaction with various molecular targets within pathogenic cells.

Enzyme Inhibition: A primary mechanism of action for many quinazoline derivatives is the inhibition of essential microbial enzymes. For instance, N2,N4-disubstituted quinazoline-2,4-diamines are thought to act as inhibitors of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for folic acid synthesis. nih.gov Some quinazoline-based compounds have also been investigated as potential inhibitors of penicillin-binding proteins (PBPs), which are key enzymes in bacterial cell wall synthesis. mdpi.com

DNA Interaction and Damage: Some quinazoline derivatives have been shown to interact with microbial DNA. For example, 1,2-di(quinazolin-4-yl)diselane (B1252958) has been found to increase the level of DNA damage in mycobacteria, contributing to its antimycobacterial activity. nih.gov This compound's activity is also linked to the disruption of intracellular ATP homeostasis. nih.gov

Membrane Disruption: Certain quinazoline derivatives may exert their antimicrobial effects by disrupting the cell membranes of pathogens. For instance, 1,2-di(quinazolin-4-yl)diselane has been shown to induce membrane damage in cancer cell lines, a mechanism that could potentially extend to microbial cells. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Beyond their antimicrobial activities, derivatives of this compound have been extensively studied for their ability to inhibit a variety of enzymes and modulate receptor activity, many of which are implicated in cancer and other diseases. ontosight.ai

The 4-aminoquinazoline core is a well-established pharmacophore for the development of kinase inhibitors. nih.gov Many derivatives have been synthesized and evaluated as potent inhibitors of various protein kinases, including those in the tyrosine kinase and serine/threonine kinase families. nih.gov

EGFR and VEGFR Inhibition: A significant focus of research has been on the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. globalresearchonline.nettbzmed.ac.ir Several series of quinazoline derivatives, including 4-anilinoquinazolines and S-alkylated quinazolin-4(3H)-ones, have been developed as dual EGFR/VEGFR-2 inhibitors. globalresearchonline.netrsc.org For example, a series of new quinazoline sulfonamide conjugates were evaluated for their dual targeting of EGFR and VEGFR-2, with some compounds showing potent inhibitory activity in the nanomolar range. nih.gov Specifically, one compound demonstrated an IC50 of 0.0728 µM against EGFR and 0.0523 µM against VEGFR. nih.gov

Other Kinase Targets: Quinazoline derivatives have also been investigated as inhibitors of other kinases, such as Aurora kinases. scielo.br For instance, certain pyrazole (B372694) derivatives bearing a quinazoline core have been identified as potent inhibitors of Aurora kinase B. scielo.br

Table 2: Kinase Inhibition Profiles of Selected Quinazoline Derivatives

| Compound/Series | Target Kinase(s) | IC50/Ki Values | Reference(s) |

|---|---|---|---|

| Quinazoline sulfonamide conjugate (Compound 15) | EGFR, VEGFR-2 | IC50 = 0.0728 µM (EGFR), 0.0523 µM (VEGFR) | nih.gov |

| S-Alkylated quinazolin-4(3H)-one (Compound 4) | EGFR, VEGFR-2 | Comparable to control drugs | rsc.org |

| 4-anilinoquinazoline derivatives (compounds 1i, 1j, 1l) | EGFR, VEGFR-2 | EGFR IC50 = 1 nM, 78 nM, 51 nM; VEGFR-2 IC50 = 79 nM, 14 nM, 14 nM respectively | globalresearchonline.net |

| Pyrazole derivative with quinazoline core (Compound 77) | Aurora kinase B | Ki < 1 nM | scielo.br |

Derivatives of the quinazoline scaffold have also been explored as inhibitors of various proteases.

Cysteine Protease Inhibition: Several quinazoline derivatives have been identified as inhibitors of cysteine proteases, which are therapeutic targets for diseases like Chagas disease and Human African Trypanosomiasis. acs.org For instance, N4-benzyl-N2-phenylquinazoline-2,4-diamine was identified as a competitive inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi, with a Ki of 1.4 µM. acs.org Subsequent structure-based optimization led to the discovery of analogs with low micromolar inhibition of both cruzain and rhodesain. acs.org Some compounds from the 'Malaria Box' library, which include quinazoline structures, have also been found to inhibit the trypanosomal cysteine proteases cruzain and rhodesain with IC50 values in the low to mid-micromolar range. nih.govufmg.br

The inhibitory activity of quinazoline derivatives extends to other important enzyme classes.

Topoisomerase Inhibition: Certain quinazoline derivatives have been designed and synthesized as topoisomerase II (Topo II) inhibitors. nih.gov One study reported a ontosight.aisapub.orgufmg.brtriazolo[4,3-c]quinazoline derivative that acted as a Topo II catalytic inhibitor at a concentration of 10 µM. nih.gov

Carbonic Anhydrase Inhibition: A number of quinazoline derivatives have been evaluated for their inhibitory activity against various isoforms of human carbonic anhydrase (hCA). mdpi.comnih.govnih.gov A series of Schiff's bases based on a quinazoline scaffold showed potent inhibition of hCA I, II, IX, and XII, with some compounds exhibiting Ki values in the nanomolar range. mdpi.comnih.gov For example, some derivatives were found to be effective hCA II inhibitors with Ki values ranging from 10.8 to 52.6 nM, comparable to the standard inhibitor acetazolamide (B1664987) (Ki, 12 nM). mdpi.comnih.gov

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is another enzyme target for which quinazoline-based inhibitors have been developed. nih.gov One study reported that 2-{[2-(Dimethylamino)ethyl]thio}quinazolin-4(3H)-one and related compounds exhibited remarkable inhibitory effects on the PARP enzyme in vitro. researchgate.net More recently, a series of quinazoline-2,4(1H,3H)-dione derivatives were identified as highly potent PARP-1/2 inhibitors, with one compound showing IC50 values of 0.94 nM for PARP-1 and 0.87 nM for PARP-2. nih.gov

Table 3: Inhibition of Other Enzyme Targets by Selected Quinazoline Derivatives

| Compound/Series | Target Enzyme | Activity Metric (e.g., IC50, Ki) | Reference(s) |

|---|---|---|---|

| ontosight.aisapub.orgufmg.brtriazolo[4,3-c]quinazoline derivative (Compound 16) | Topoisomerase II | Catalytic inhibition at 10 µM | nih.gov |

| Schiff's bases of quinazoline | Carbonic Anhydrase II | Ki: 10.8–52.6 nM | mdpi.comnih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative (Cpd36) | PARP-1, PARP-2 | IC50 = 0.94 nM (PARP-1), 0.87 nM (PARP-2) | nih.gov |

| 2-{[2-(Dimethylamino)ethyl]thio}quinazolin-4(3H)-one | PARP | Remarkable in vitro inhibition | researchgate.net |

G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are pivotal in a vast array of physiological processes, making them prominent targets for drug discovery. nih.govnih.gov These receptors respond to a diverse range of external signals, including hormones, neurotransmitters, and ions. nih.gov The modulation of GPCRs can be achieved through orthosteric ligands, which bind to the same site as the endogenous agonist, or through allosteric modulators, which bind to a distinct site to regulate receptor activity. nih.govnih.gov

While the quinazoline scaffold is a core component of many biologically active molecules, specific preclinical data detailing the direct modulatory activity of this compound on GPCRs is not extensively available in the current scientific literature. However, the broad investigation of heterocyclic compounds as GPCR modulators suggests that quinazoline derivatives are of interest in this area. For instance, research into various heterocyclic structures has identified numerous candidates with GPCR-modulating potential, including negative allosteric modulators (NAMs) for receptors like the mGlu7 metabotropic glutamate (B1630785) receptor. nih.gov The exploration of quinazoline derivatives for GPCR-targeted activities remains a field with potential for future investigation.

Anti-inflammatory and Immunomodulatory Activities

Preclinical studies have demonstrated that various 4-amino quinazoline derivatives can inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner. nih.gov For example, compounds designated as 6m and 6q were identified as potent inhibitors of both TNF-α and IL-6. nih.gov Furthermore, some 2-alkyl-substituted quinazolines have been found to suppress IL-6-induced activation of the JAK2/STAT3 signaling pathway, a critical pathway for cytokine-mediated signal transduction. nih.govspandidos-publications.com This inhibition of STAT3 phosphorylation by certain quinazoline compounds highlights a specific molecular mechanism for their anti-inflammatory action. spandidos-publications.comacs.org One study on novel quinazolinone tethered phenyl urea (B33335) derivatives identified a compound, 6o, that reduced TNF-α levels in treated cells significantly more than the comparator, celecoxib. researchgate.net Another investigation into thalidomide (B1683933) analogs based on a quinazoline structure found that a lead compound could reduce TNF-α and IL-6 levels by 75.22% and 82.51%, respectively. researchgate.net

Table 1: Inhibition of Pro-inflammatory Cytokines by Quinazoline Derivatives This table is interactive. You can sort and filter the data.